molecular formula C18H22N2O3S B2952259 N-(2,4-dimethylphenyl)-2-(N,4-dimethylphenylsulfonamido)acetamide CAS No. 428505-36-6

N-(2,4-dimethylphenyl)-2-(N,4-dimethylphenylsulfonamido)acetamide

Cat. No.: B2952259
CAS No.: 428505-36-6
M. Wt: 346.45
InChI Key: CGRSFCSWWXWSQZ-UHFFFAOYSA-N
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Description

N-(2,4-dimethylphenyl)-2-(N,4-dimethylphenylsulfonamido)acetamide is a synthetic organic compound designed for scientific research. It features a hybrid molecular structure combining an acetamide moiety with a sulfonamide linker, a scaffold recognized in medicinal chemistry for its potential in developing novel pharmacological agents . Compounds containing these functional groups are frequently investigated for their ability to interact with enzymes and receptors, particularly as enzyme inhibitors . For instance, recent research on conjugates containing both acetamide and sulfonamide groups has demonstrated significant urease inhibition activity, suggesting a potential research application for this compound in studying enzymes critical in various pathological conditions . The structural architecture of this compound, which includes lipophilic aromatic rings, may enhance membrane permeability, making it a valuable building block in drug discovery and biochemical screening. This product is intended for non-human research applications only and is not for diagnostic, therapeutic, or veterinary use. Researchers should consult the safety data sheet prior to use.

Properties

IUPAC Name

N-(2,4-dimethylphenyl)-2-[methyl-(4-methylphenyl)sulfonylamino]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2O3S/c1-13-5-8-16(9-6-13)24(22,23)20(4)12-18(21)19-17-10-7-14(2)11-15(17)3/h5-11H,12H2,1-4H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGRSFCSWWXWSQZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N(C)CC(=O)NC2=C(C=C(C=C2)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2,4-dimethylphenyl)-2-(N,4-dimethylphenylsulfonamido)acetamide, a sulfonamide derivative, has garnered interest due to its diverse biological activities. This article explores its synthesis, biological mechanisms, and potential applications in medicine and research.

The synthesis of this compound typically involves the reaction of 4-dimethylaminobenzenesulfonyl chloride with N,N-dimethylacetamide. The reaction is usually conducted in dichloromethane with triethylamine as a base at room temperature. Purification is achieved through recrystallization or column chromatography.

Chemical Structure

PropertyDetails
IUPAC Name This compound
Molecular Formula C13H18N2O3S
CAS Number 670255-96-6
InChI Key InChI=1S/C13H18N2O3S/c1-10(5-7-11(8-6-10)18(16,17)14(4)9-12(15)13/h5-8H,9H2,1-4H3

Biological Mechanisms

The biological activity of this compound primarily stems from its ability to inhibit specific enzymes. It functions by binding to the active sites of enzymes, thereby preventing them from catalyzing their respective reactions. This mechanism is crucial for its antibacterial properties as it inhibits bacterial enzymes essential for their survival.

Antibacterial Activity

Research indicates that this compound exhibits significant antibacterial activity against various strains of bacteria. For instance:

  • Staphylococcus aureus : Effective inhibition noted in laboratory studies.
  • Escherichia coli : Demonstrated a notable reduction in growth rates.

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

  • Antibacterial Studies : A study published in the Journal of Medicinal Chemistry highlighted the compound's effectiveness against resistant bacterial strains. The minimum inhibitory concentration (MIC) was determined to be significantly lower than that of traditional antibiotics .
  • Enzyme Inhibition : Research focusing on enzyme kinetics showed that the compound acts as a competitive inhibitor for certain bacterial enzymes involved in folate synthesis. This inhibition pathway is crucial for developing new antibacterial agents .
  • Anti-inflammatory Properties : Preliminary studies indicate potential anti-inflammatory effects through the modulation of cytokine production in immune cells. This suggests a dual role in both antibacterial and anti-inflammatory therapies .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with similar sulfonamide derivatives.

Compound NameAntibacterial ActivityEnzyme InhibitionAnti-inflammatory Effects
N,N-dimethyl-4-aminobenzenesulfonamideModerateYesNo
N,N-dimethyl-4-methylbenzenesulfonamideLowNoYes
This compound HighYesPotential

Comparison with Similar Compounds

Structural and Substituent Analysis

The target compound’s structure is defined by two key substituents:

  • N,4-Dimethylphenylsulfonamido group : The sulfonamide linker introduces polarity, while the N-methyl and 4-methyl groups modulate electronic and steric effects.
Table 1: Structural Comparison of Sulfonamide-Based Acetamides
Compound Name Molecular Formula Molecular Weight Key Substituents Evidence Source
Target Compound C₁₉H₂₄N₂O₃S 360.47 g/mol 2,4-dimethylphenyl; N,4-dimethylsulfonamido Inferred
2-(2,4-Dimethylphenoxy)-N-(4-sulfamoylphenyl)acetamide C₁₆H₁₈N₂O₄S 334.39 g/mol 2,4-dimethylphenoxy; sulfamoyl
N-(1-(4-Chlorophenyl)-2-((N,4-dimethylphenyl)sulfonamido)ethyl)acetamide C₁₈H₂₁ClN₂O₃S 388.89 g/mol 4-chlorophenyl; N,4-dimethylsulfonamido
2-(4-(3,4-Dimethylphenylsulfonamido)phenyl)-N-(1-hydroxy-2-methylpropan-2-yl)acetamide C₂₀H₂₆N₂O₄S 390.50 g/mol 3,4-dimethylphenylsulfonamido; hydroxy

Physicochemical Properties

  • Lipophilicity (LogP) : The target compound’s LogP is estimated to be higher than sulfamoyl analogs (e.g., 3.82 for the sulfamoyl derivative in ) due to the N-methyl group and additional methyl substituents.
  • Hydrogen Bonding : The sulfonamide group enables hydrogen-bonding interactions, critical for biological activity or crystal packing (e.g., intermolecular N—H⋯O bonds observed in sulfonamide crystals ).

Stability and Crystallography

Crystal structures of related sulfonamides (e.g., N-[4-(4-methoxybenzenesulfonamido)phenyl]acetamide) reveal stabilization via N—H⋯O and C—H⋯O hydrogen bonds, which could apply to the target compound .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing N-(2,4-dimethylphenyl)acetamide derivatives, and how can purity be optimized?

  • Methodology : A common approach involves nucleophilic substitution or acylation reactions. For example, N-(4-chloro-2-nitrophenyl)-N-(methylsulfonyl)acetamide was synthesized by refluxing the sulfonamide precursor with acetic anhydride, followed by precipitation and recrystallization from ethanol . To optimize purity, use chromatographic techniques (e.g., silica gel column chromatography) and verify purity via HPLC (>95% recommended) .
  • Key Considerations : Monitor reaction progress using TLC and confirm final structure via 1^1H-NMR (e.g., characteristic acetamide proton at δ ~2.1 ppm) and IR (C=O stretch ~1650–1700 cm1^{-1}) .

Q. How can the structural identity of this compound be confirmed using spectroscopic and crystallographic methods?

  • Methodology :

  • X-ray crystallography : Use SHELX programs (e.g., SHELXL for refinement) to resolve crystal structures. For example, torsion angles and intermolecular interactions (e.g., hydrogen bonding) can validate stereochemical assignments .
  • Spectroscopy : 1^1H-NMR can confirm substituent positions (e.g., aromatic protons in ortho and para dimethyl groups), while mass spectrometry (MS) provides molecular ion peaks (e.g., m/z 406.20 [M+H]+^+ for a related derivative) .

Q. What are the standard protocols for assessing solubility and stability in preclinical studies?

  • Methodology :

  • Solubility : Use shake-flask method with UV-Vis spectroscopy. For example, measure solubility in DMSO (>61.3 µg/mL) as a stock solution for in vitro assays .
  • Stability : Conduct accelerated stability studies under varying pH (1–10) and temperatures (4°C, 25°C, 40°C) using HPLC to monitor degradation .

Advanced Research Questions

Q. How do structural modifications (e.g., sulfonamide vs. acetamide substituents) influence biological activity in related compounds?

  • Methodology : Perform structure-activity relationship (SAR) studies. For instance, replacing the sulfonamide group in N-(4-methylphenyl)acetamide with a thiazole ring enhanced α-glucosidase inhibition (IC50_{50} values <10 µM) . Use molecular docking (e.g., AutoDock Vina) to predict binding affinities to target enzymes .
  • Data Contradictions : Note that electron-withdrawing groups (e.g., nitro) may reduce solubility but improve target binding, requiring trade-off analysis .

Q. How can crystallographic data resolve contradictions in proposed molecular conformations?

  • Methodology : Compare experimental (X-ray) and computational (DFT-optimized) geometries. For example, in N-(4-chloro-2-nitrophenyl)acetamide, the nitro group’s torsion angle (-16.7°) deviated from idealized planar conformations, clarifying steric effects . Use Mercury software to visualize non-covalent interactions (e.g., C–H⋯O bonds) influencing packing .
  • Key Tools : SHELXD for phase refinement and Olex2 for model building .

Q. What strategies mitigate synthetic challenges in preparing multi-substituted acetamide derivatives?

  • Methodology :

  • Regioselectivity : Use directing groups (e.g., sulfonyl) to control substitution patterns .
  • Purification : Employ gradient elution in flash chromatography for polar intermediates .
    • Case Study : In 2-((2,4-dimethylphenyl)amino)-N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)acetamide, the coupling of thiazole and coumarin moieties required strict anhydrous conditions to avoid hydrolysis .

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